

An In-Depth Technical Guide to D-Galacturonic Acid Monohydrate for Researchers

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Compound of Interest

Compound Name: *D-Galacturonic Acid Monohydrate*

Cat. No.: *B1147183*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **D-Galacturonic Acid Monohydrate**, a key monosaccharide in cell wall structures and a molecule of growing interest in biochemical research and pharmaceutical development. This document details its physicochemical properties, biological significance, relevant experimental protocols, and metabolic pathways.

Core Properties and Identification

D-Galacturonic acid is a sugar acid, representing an oxidized form of D-galactose. It serves as the principal monomeric unit of pectin, a major polysaccharide in the primary cell walls of terrestrial plants.^[1] The monohydrate form is a common state for this compound in laboratory settings.

Physicochemical Data

The following table summarizes the key quantitative data for **D-Galacturonic Acid Monohydrate**.

| Property | Value | Citations |
|-------------------|---|--------------|
| CAS Number | 91510-62-2 | [2][3][4][5] |
| Molecular Formula | C ₆ H ₁₀ O ₇ ·H ₂ O | [2][3][5] |
| Molecular Weight | 212.15 g/mol | [2][6][7][8] |
| Appearance | White to off-white crystalline powder | [8] |
| Melting Point | 159-160 °C (may sinter at ~100-111°C) | |
| Optical Activity | [α] _D ²⁰ +53° ±2° (c=10% in H ₂ O, after 5 hours) | [8] |
| pKa (Predicted) | 3.30 ± 0.35 | |
| Solubility | Soluble in water; slightly soluble in hot alcohol; practically insoluble in ether. Soluble in DMSO and PBS (pH 7.2) at approx. 5 mg/mL. | |

Biological Significance and Applications

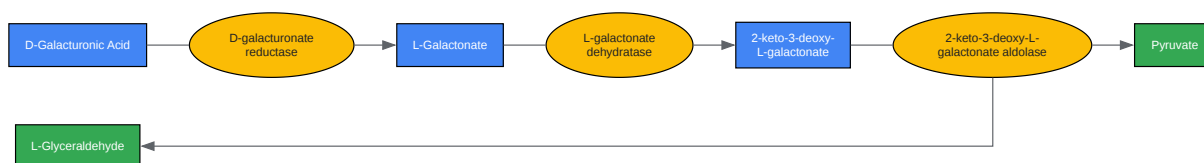
D-Galacturonic acid is the fundamental building block of pectic polysaccharides, which are crucial for plant cell wall structure and intercellular adhesion.[4] In research and development, it has several important applications:

- **Biochemical Research:** It is widely used as a standard for the quantification of uronic acids in complex carbohydrate samples, such as plant extracts and polysaccharide hydrolysates.
- **Drug Development:** D-Galacturonic acid is utilized in the synthesis of various derivatives, including N-(D-galacturonoyl) amino acids and dipeptides, which are explored for their potential biological activities.[3]
- **Metabolic Engineering:** The microbial catabolic pathways for D-galacturonic acid are being engineered in microorganisms like *Saccharomyces cerevisiae* for the biotechnological

production of valuable chemicals from pectin-rich biomass.

Metabolic Pathway of D-Galacturonic Acid in Fungi

In many filamentous fungi, D-Galacturonic acid is catabolized through a specific reductive pathway. This pathway converts the sugar acid into central metabolic intermediates. The key steps are outlined in the diagram below.



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Fungal catabolic pathway of D-Galacturonic Acid.

Experimental Protocols

This section provides detailed methodologies for common experiments involving **D-Galacturonic Acid Monohydrate**.

Protocol 1: Quantification of Uronic Acids using the Carbazole Assay

This colorimetric assay is a standard method for determining the concentration of uronic acids.

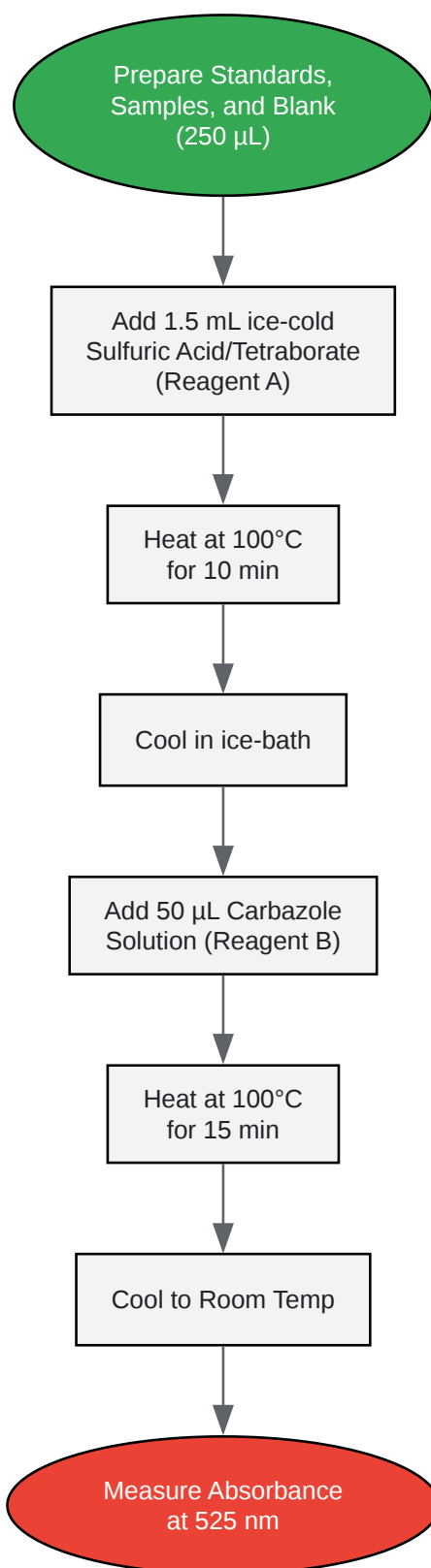
Reagents:

- Reagent A (Sulfuric Acid/Tetraborate): Dissolve 0.9 g of sodium tetraborate decahydrate in 10 mL of water. Carefully layer 90 mL of ice-cold concentrated sulfuric acid underneath. Allow to mix overnight without agitation. Ensure it is thoroughly mixed and at room temperature before use.

- Reagent B (Carbazole Solution): Dissolve 100 mg of carbazole (recrystallized from ethanol) in 100 mL of absolute ethanol.
- Standards: Prepare a series of **D-Galacturonic Acid Monohydrate** standards (e.g., 0.2 to 20 µg in 250 µL).

Methodology:

- Pipette 250 µL of each standard, sample, and a blank (water) into separate glass test tubes. Place the tubes in an ice-bath.
- Carefully add 1.5 mL of ice-cold Reagent A to each tube while mixing and keeping them in the ice-bath.
- Heat the tubes at 100°C for 10 minutes in a water bath.
- Cool the tubes rapidly in the ice-bath.
- Add 50 µL of Reagent B to each tube and mix thoroughly.
- Re-heat the tubes at 100°C for 15 minutes.
- Cool the tubes to room temperature.
- Measure the absorbance at 525 nm using a spectrophotometer.
- Construct a standard curve and determine the concentration of uronic acid in the samples.



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Workflow for the Carbazole Assay.

Protocol 2: HPLC Quantification of D-Galacturonic Acid

High-Performance Liquid Chromatography (HPLC) provides a precise method for the quantification of D-Galacturonic acid, especially after hydrolysis from pectin.

Sample Preparation (from Pectin):

- Prepare a solution of the pectin-containing sample (e.g., 4.0 g/L).
- Perform enzymatic hydrolysis using pectinase (e.g., 2250 U/g of pectin) at an optimal temperature (e.g., 50°C) for a sufficient duration (e.g., 24 hours) to ensure complete depolymerization.
- Alternatively, acid hydrolysis (e.g., with 2 M H₂SO₄ at 100°C for 6 hours) can be used, but may lead to some degradation of the released monosaccharide.
- After hydrolysis, centrifuge the sample to remove any solids.
- Filter the supernatant through a 0.22 µm syringe filter before injection.

HPLC Conditions:

- Column: A suitable column for organic acid analysis (e.g., a C18 column).
- Mobile Phase: 0.01 N Phosphoric Acid.
- Flow Rate: 0.70 mL/min.
- Injection Volume: 10 µL.
- Detection: UV at 210 nm.
- Standard: A standard curve should be prepared using known concentrations of **D-Galacturonic Acid Monohydrate**.

Protocol 3: Synthesis of N-(D-galacturonoyl) Amino Acid Derivatives

This protocol outlines a general approach for the amide coupling of D-galacturonic acid with an amino acid. This method requires protection of functional groups to ensure specific coupling.

Materials:

- D-Galacturonic acid (with hydroxyl groups protected, e.g., as acetyl or silyl ethers).
- Amino acid with its amino group free and its carboxylic acid group protected (e.g., as a tert-butyl ester).
- Coupling agent, such as Ethyl-2-ethoxy-1,2-dihydroquinoline-1-carboxylate (EEDQ) or a carbodiimide (e.g., DCC, EDC).
- Anhydrous, aprotic solvent (e.g., Dichloromethane, DMF).

Methodology:

- Dissolve the protected D-galacturonic acid in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Add the coupling agent (e.g., 1.1 equivalents of EEDQ) to the solution and stir for a short period at room temperature to activate the carboxylic acid.
- Add the protected amino acid ester (1.0 equivalent) to the reaction mixture.
- Allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench the reaction if necessary and remove the solvent under reduced pressure.
- Purify the resulting protected glycoconjugate using column chromatography.
- Perform deprotection steps (e.g., acidolysis with trifluoroacetic acid to remove tert-butyl esters and N-Boc groups, or fluoride treatment for silyl ethers) to yield the final N-(D-galacturonoyl) amino acid.

- Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry.

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